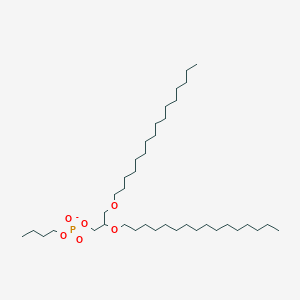
Ethyl (trimethylgermyl)(trimethylsilyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (trimethylgermyl)(trimethylsilyl)acetate is an organosilicon compound that features both trimethylgermyl and trimethylsilyl groups. This compound is of interest due to its unique structural properties, which combine the characteristics of both silicon and germanium-based functional groups. These properties make it a valuable reagent in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (trimethylgermyl)(trimethylsilyl)acetate typically involves the reaction of ethyl acetate with trimethylgermyl and trimethylsilyl reagents. One common method includes the use of trimethylgermyl chloride and trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the ethyl acetate reacts with the chlorides to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (trimethylgermyl)(trimethylsilyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyl or trimethylgermyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trimethylsilyl chloride, trimethylgermyl chloride, triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or alcohols.
Reduction: Formation of corresponding alcohols or hydrocarbons.
Substitution: Formation of new organosilicon or organogermanium compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl (trimethylgermyl)(trimethylsilyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon and carbon-germanium bonds.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings with enhanced properties.
Wirkmechanismus
The mechanism of action of Ethyl (trimethylgermyl)(trimethylsilyl)acetate involves the interaction of its functional groups with various molecular targets. The trimethylsilyl and trimethylgermyl groups can act as protecting groups, stabilizing reactive intermediates during chemical reactions. These groups can also enhance the solubility and reactivity of the compound, facilitating its use in various applications.
Vergleich Mit ähnlichen Verbindungen
Ethyl (trimethylgermyl)(trimethylsilyl)acetate can be compared with other similar compounds such as:
Ethyl (trimethylsilyl)acetate: Lacks the trimethylgermyl group, making it less versatile in certain applications.
Ethyl (trimethylgermyl)acetate: Lacks the trimethylsilyl group, which may limit its reactivity and stability.
Trimethylsilylacetate: A simpler compound with only the trimethylsilyl group, used in more basic applications.
The uniqueness of this compound lies in its combination of both trimethylsilyl and trimethylgermyl groups, providing enhanced reactivity and versatility in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
111999-58-7 |
|---|---|
Molekularformel |
C10H24GeO2Si |
Molekulargewicht |
277.01 g/mol |
IUPAC-Name |
ethyl 2-trimethylgermyl-2-trimethylsilylacetate |
InChI |
InChI=1S/C10H24GeO2Si/c1-8-13-10(12)9(11(2,3)4)14(5,6)7/h9H,8H2,1-7H3 |
InChI-Schlüssel |
IBPUYMJOOLXPKU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C([Si](C)(C)C)[Ge](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


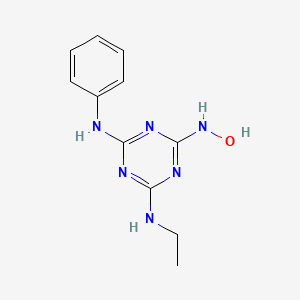
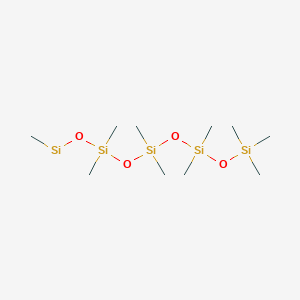
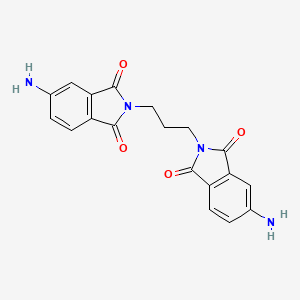
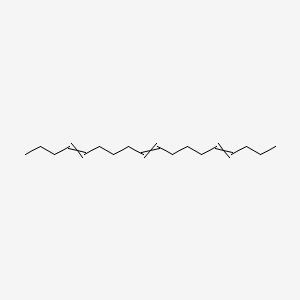
![[5-(1,3-Dioxolan-2-yl)-2-phenyl-6H-1,3-thiazin-4-yl]methanol](/img/structure/B14308897.png)
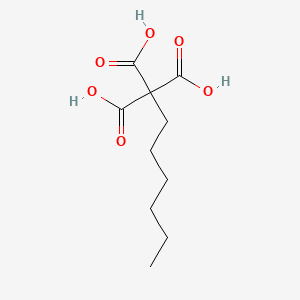
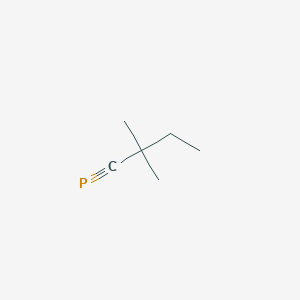
![4-Hydroxy-2-oxabicyclo[2.2.2]octan-3-one](/img/structure/B14308941.png)
![Propanamide, 3,3'-[(phenylmethyl)imino]bis-](/img/structure/B14308956.png)
![5-[(2,4-Dichlorophenoxy)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B14308960.png)
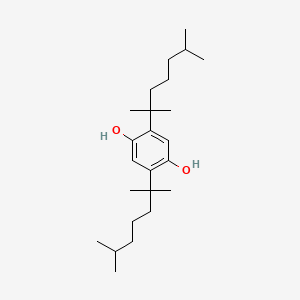
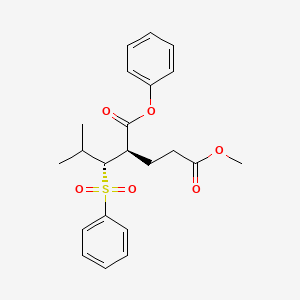
![[(Bromoindiganediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14308972.png)
